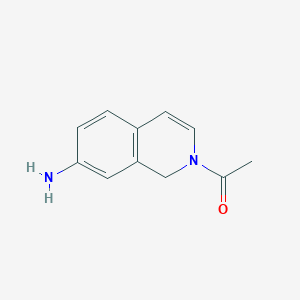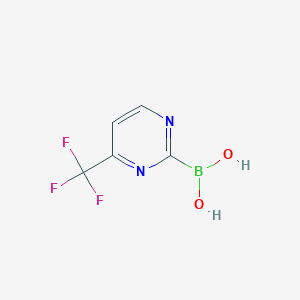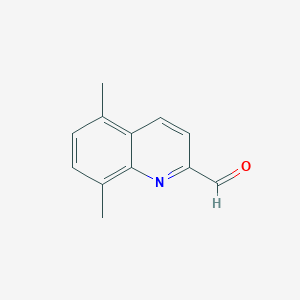
2-Butyl-1-methylindolizine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-1-methylindolizine is a heterocyclic compound belonging to the indolizine family Indolizines are nitrogen-containing heterocycles known for their aromatic properties and biological activities The structure of this compound consists of a fused pyrrole and pyridine ring system with butyl and methyl substituents at the second and first positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Butyl-1-methylindolizine can be achieved through various methods. One common approach involves the cyclization of 2-alkylpyridines with alkynes. For instance, the reaction of 2-butylpyridine with propargyl bromide under basic conditions can yield this compound. Another method involves the use of transition metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to construct the indolizine core.
Industrial Production Methods: Industrial production of this compound typically involves scalable synthetic routes that ensure high yields and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for achieving consistent results.
Chemical Reactions Analysis
Types of Reactions: 2-Butyl-1-methylindolizine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound to its fully saturated analog.
Substitution: Electrophilic substitution reactions, such as nitration or halogenation, can introduce functional groups at specific positions on the indolizine ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under reflux conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst at room temperature.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids at low temperatures.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of fully saturated indolizine derivatives.
Substitution: Introduction of nitro, halogen, or other electrophilic groups.
Scientific Research Applications
2-Butyl-1-methylindolizine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 2-Butyl-1-methylindolizine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s aromatic structure allows it to engage in π-π stacking interactions and hydrogen bonding with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
2-Butylindolizine: Lacks the methyl group at the first position, which may affect its biological activity and chemical reactivity.
1-Methylindolizine: Lacks the butyl group at the second position, leading to differences in hydrophobicity and molecular interactions.
2-Phenylindolizine: Contains a phenyl group instead of a butyl group, which can significantly alter its electronic properties and biological activity.
Uniqueness: 2-Butyl-1-methylindolizine is unique due to the presence of both butyl and methyl substituents, which confer specific steric and electronic properties. These properties can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
88274-07-1 |
|---|---|
Molecular Formula |
C13H17N |
Molecular Weight |
187.28 g/mol |
IUPAC Name |
2-butyl-1-methylindolizine |
InChI |
InChI=1S/C13H17N/c1-3-4-7-12-10-14-9-6-5-8-13(14)11(12)2/h5-6,8-10H,3-4,7H2,1-2H3 |
InChI Key |
CGJWELKBNALFHC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CN2C=CC=CC2=C1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5-Oxaspiro[2.4]heptan-6-imine hydrobromide](/img/structure/B11905242.png)


![2,10-Dihydroimidazo[1,2-b]isoquinolin-5(3H)-one](/img/structure/B11905266.png)

![3-(Ethylthio)-6-methylimidazo[1,2-a]pyridine](/img/structure/B11905277.png)



